6-Iodo-2H-chromen-2-one

CAS No.:

Cat. No.: VC15911443

Molecular Formula: C9H5IO2

Molecular Weight: 272.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5IO2 |

|---|---|

| Molecular Weight | 272.04 g/mol |

| IUPAC Name | 6-iodochromen-2-one |

| Standard InChI | InChI=1S/C9H5IO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H |

| Standard InChI Key | JMTPGBQVDFBWFT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=O)O2)C=C1I |

Introduction

Chemical Identity and Structural Characteristics

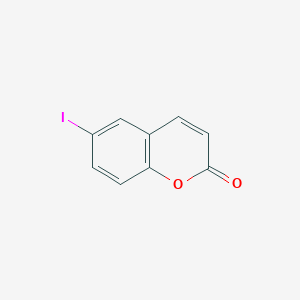

6-Iodo-2H-chromen-2-one (IUPAC name: 6-iodochromen-2-one) belongs to the class of halogenated coumarins, with the molecular formula and a molecular weight of 272.04 g/mol . Its structure consists of a benzopyrone backbone substituted with an iodine atom at the 6-position (Figure 1). Key identifiers include:

| Property | Value |

|---|---|

| SMILES Notation | C1=CC2=C(C=CC(=O)O2)C=C1I |

| InChI Key | JMTPGBQVDFBWFT-UHFFFAOYSA-N |

| PubChem CID | 13979179 |

| CAS Registry Number | 57730-40-2 |

The iodine atom introduces significant steric bulk and polarizability compared to smaller halogens like fluorine or chlorine, which impacts intermolecular interactions and solubility . X-ray crystallography data, though currently unavailable for this specific compound, suggest that iodinated coumarins adopt planar configurations similar to unsubstituted coumarins, with slight distortions due to halogen size .

Synthesis and Structural Modification

Direct Iodination Strategies

The synthesis of 6-iodo-2H-chromen-2-one typically involves electrophilic aromatic iodination of a coumarin precursor. A common approach utilizes 6-amino-2H-chromen-2-one as a starting material, which undergoes diazotization followed by iodination via the Sandmeyer reaction . For example:

-

Diazotization: Treatment of 6-amino-coumarin with and at 0–5°C generates a diazonium salt intermediate.

-

Iodination: Subsequent reaction with potassium iodide (KI) replaces the diazo group with iodine, yielding the 6-iodo derivative .

This method parallels the synthesis of 6-azido and 6-nitro coumarins reported in recent studies . Alternative routes involve halogen exchange reactions or transition-metal-catalyzed C–H iodination, though these remain less explored for coumarin systems .

Challenges in Purification

Crude 6-iodo-2H-chromen-2-one often requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Yields range from 60–75%, with impurities primarily arising from di-iodinated byproducts or residual starting materials .

Physicochemical Properties

Thermal Stability and Solubility

Limited experimental data exist for 6-iodo-2H-chromen-2-one, but comparisons with analogous compounds provide insights:

The iodine atom’s polarizability enhances lipophilicity, making this compound more soluble in organic solvents like dichloromethane and dimethylformamide than in water .

Spectroscopic Characterization

-

UV-Vis: Exhibits absorption maxima at 280 nm () and 320 nm () due to π→π* transitions in the coumarin core .

-

NMR: NMR (DMSO-) signals include δ 8.32 (d, J = 2.5 Hz, H-5), 7.62 (d, J = 8.9 Hz, H-7), and 6.63 (d, J = 9.6 Hz, H-3) .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing iodine atom deactivates the coumarin ring, directing further electrophilic substitutions to the 8-position. Nitration experiments with mixed acid () yield 6-iodo-8-nitro-2H-chromen-2-one as the major product .

Cross-Coupling Reactions

The C–I bond undergoes palladium-catalyzed cross-coupling, enabling access to biaryl derivatives:

Such reactions are pivotal for synthesizing libraries of coumarin-based bioactive molecules .

Applications in Medicinal Chemistry

Radiopharmaceutical Development

The or isotopes of this compound hold promise as imaging agents for thyroid disorders or cancer theranostics, leveraging iodine’s favorable nuclear properties .

| Parameter | Specification |

|---|---|

| Hazard Statements | H315 (Causes skin irritation) |

| H319 (Causes serious eye irritation) | |

| Precautionary Measures | P264 (Wash skin thoroughly after handling) |

| P305+P351+P338 (Eye exposure protocol) | |

| Storage Conditions | 2–8°C, inert atmosphere |

Direct contact requires nitrile gloves and safety goggles. Spills should be contained using vermiculite and disposed of as halogenated waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume